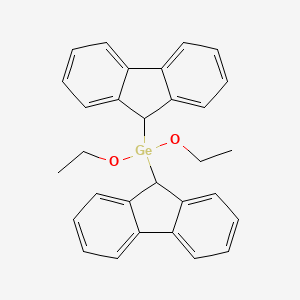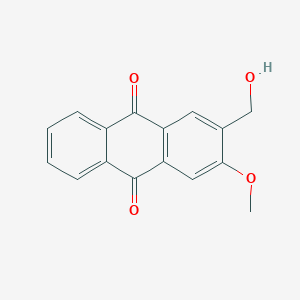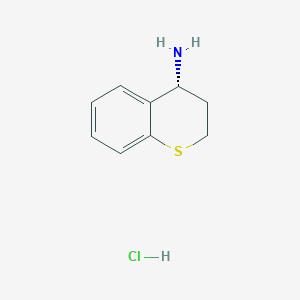
1-Methyl-3-nitroanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-nitroanthracene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₅H₁₁NO₂ It is a derivative of anthracene, where a methyl group is attached to the first carbon and a nitro group is attached to the third carbon of the anthracene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitroanthracene can be synthesized through the nitration of 1-methylanthracene. The process involves the reaction of 1-methylanthracene with a nitrating agent such as nitric acid in the presence of a solvent like acetic acid. The reaction is typically carried out at controlled temperatures to ensure the selective nitration at the third position of the anthracene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration processes similar to those used in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-nitroanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens or sulfonating agents can be employed under controlled conditions.
Major Products:
Oxidation: Products include anthraquinones and other oxidized anthracene derivatives.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted anthracene derivatives depending on the reagents used
Applications De Recherche Scientifique
1-Methyl-3-nitroanthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic compounds.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mécanisme D'action
The mechanism of action of 1-Methyl-3-nitroanthracene involves its interaction with various molecular targets. The nitro group can undergo redox reactions, generating reactive oxygen species (ROS) that can cause oxidative damage to cellular components. This property is exploited in photodynamic therapy, where the compound is activated by light to produce ROS, leading to the destruction of targeted cells .
Comparaison Avec Des Composés Similaires
- 1-Methyl-9-nitroanthracene
- 1-Methyl-10-nitroanthracene
- 1-Methyl-2-nitroanthracene
Comparison: 1-Methyl-3-nitroanthracene is unique due to the specific positioning of the nitro group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different photophysical properties and biological activities, making it a distinct compound for various applications .
Propriétés
Numéro CAS |
80191-43-1 |
|---|---|
Formule moléculaire |
C15H11NO2 |
Poids moléculaire |
237.25 g/mol |
Nom IUPAC |
1-methyl-3-nitroanthracene |
InChI |
InChI=1S/C15H11NO2/c1-10-6-14(16(17)18)8-13-7-11-4-2-3-5-12(11)9-15(10)13/h2-9H,1H3 |
Clé InChI |
LERBQXUGAVZDOF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


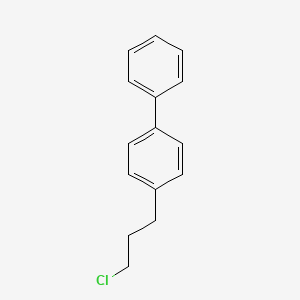
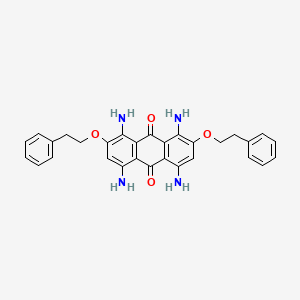
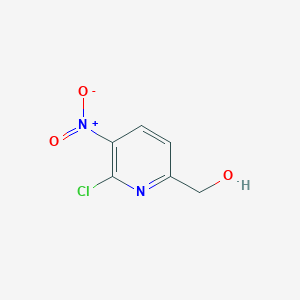
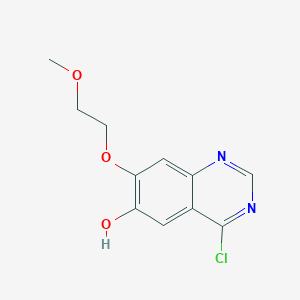
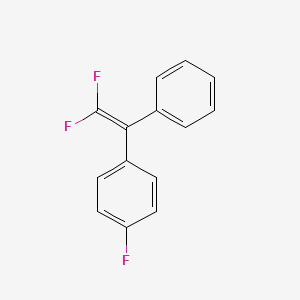
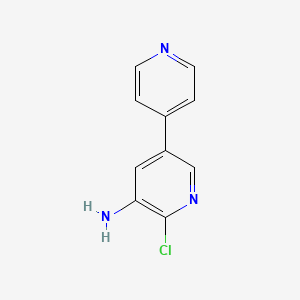

![2'-Deoxy-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}adenosine](/img/structure/B13141790.png)
